molecular formula C21H25ClN2O3 B14990879 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B14990879
M. Wt: 388.9 g/mol
InChI Key: QSIUZQBXFQSALZ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrrolidine ring, and methoxy and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 3-chloro-4-methoxyacetophenone . This intermediate can then undergo further reactions, including the formation of the pyrrolidine ring and subsequent coupling with other reagents to form the final benzamide structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines or alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

Uniqueness

What sets 3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C21H25ClN2O3/c1-26-17-8-5-15(6-9-17)19(24-11-3-4-12-24)14-23-21(25)16-7-10-20(27-2)18(22)13-16/h5-10,13,19H,3-4,11-12,14H2,1-2H3,(H,23,25)

InChI Key

QSIUZQBXFQSALZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCC3

Origin of Product

United States

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